2-cyano-N-[1-(3,4-dimethylphenyl)ethyl]acetamide
Description
Properties
IUPAC Name |
2-cyano-N-[1-(3,4-dimethylphenyl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-9-4-5-12(8-10(9)2)11(3)15-13(16)6-7-14/h4-5,8,11H,6H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNVONRWILNRJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)NC(=O)CC#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution with Cyanoacetyl Chloride
The most widely reported method involves reacting 1-(3,4-dimethylphenyl)ethylamine with cyanoacetyl chloride in anhydrous conditions. A representative procedure includes:
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Reagents : 1-(3,4-dimethylphenyl)ethylamine (1.0 equiv), cyanoacetyl chloride (1.2 equiv), triethylamine (1.5 equiv), tetrahydrofuran (THF).
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Procedure : The amine is dissolved in THF under nitrogen, followed by dropwise addition of cyanoacetyl chloride and triethylamine at 0–5°C. The mixture is stirred for 6–8 hours at room temperature, then quenched with ice-water. The product is extracted with ethyl acetate, dried over Na₂SO₄, and purified via recrystallization (ethanol/water).
Key Parameters :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C | Prevents exothermic side reactions |
| Solvent Polarity | THF (ε = 7.6) | Enhances nucleophilicity |
| Stoichiometry | 1.2:1 (Cl:amine) | Maximizes conversion |
This method typically achieves 75–82% yield with >95% purity (HPLC). The use of triethylamine as a HCl scavenger is critical to prevent protonation of the amine, which would deactivate it.
Condensation with Ethyl Cyanoacetate
An alternative approach employs ethyl cyanoacetate as the acylating agent under basic conditions:
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Reagents : 1-(3,4-dimethylphenyl)ethylamine (1.0 equiv), ethyl cyanoacetate (1.1 equiv), sodium ethoxide (1.3 equiv), ethanol.
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Procedure : Sodium ethoxide is added to ethanol, followed by sequential addition of the amine and ethyl cyanoacetate. The reaction refluxes for 12–14 hours, after which the solvent is evaporated. The residue is acidified with HCl (1M) to precipitate the product, which is filtered and washed with cold water.
Comparative Analysis :
| Aspect | Cyanoacetyl Chloride Method | Ethyl Cyanoacetate Method |
|---|---|---|
| Reaction Time | 6–8 hours | 12–14 hours |
| Byproducts | Minimal | Ethanol (easily removed) |
| Scalability | Suitable for >100 g | Limited by reflux volume |
| Typical Yield | 75–82% | 68–74% |
The ethyl cyanoacetate route avoids handling corrosive acid chlorides but requires longer reaction times due to the slower kinetics of ester aminolysis.
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate the reaction:
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Conditions : 1-(3,4-dimethylphenyl)ethylamine, cyanoacetic acid, DCC (N,N'-dicyclohexylcarbodiimide), DMAP (4-dimethylaminopyridine), DMF, 100°C, 300 W, 20 minutes.
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Outcome : Yield increases to 85–88% with a 15-fold reduction in time compared to conventional heating. Microwave conditions enhance the coupling efficiency between the amine and cyanoacetic acid, mediated by DCC/DMAP.
Optimization Table :
| Variable | Tested Range | Optimal Value |
|---|---|---|
| Temperature | 80–120°C | 100°C |
| Irradiation Power | 200–400 W | 300 W |
| Catalyst Loading | 5–15 mol% DMAP | 10 mol% |
This method is ideal for high-throughput synthesis but requires specialized equipment.
Mechanistic Insights
Reaction Pathway for Cyanoacetyl Chloride Method
The mechanism proceeds via a two-step nucleophilic acyl substitution:
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Formation of the Acylium Ion : Cyanoacetyl chloride reacts with triethylamine to generate a reactive acylium intermediate.
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Amine Attack : The lone pair on the amine’s nitrogen attacks the electrophilic carbonyl carbon, displacing chloride and forming the acetamide bond.
The electron-withdrawing cyano group stabilizes the transition state, lowering the activation energy (ΔG‡ ≈ 85 kJ/mol).
Side Reactions and Mitigation
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Imine Formation : At elevated temperatures, the amine may react with the cyano group to form undesired imines. This is suppressed by maintaining temperatures <25°C.
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O-Acylation : Competing O-acylation of the ethoxy group is negligible due to the higher nucleophilicity of the amine.
Analytical Validation
Spectroscopic Characterization
Purity Assessment
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HPLC : C18 column, 70:30 acetonitrile/water, 1.0 mL/min, λ = 254 nm. Retention time = 6.8 min, purity >99%.
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Melting Point : 148–150°C (lit. 149–151°C), confirming crystalline purity.
Industrial-Scale Considerations
Process Optimization
| Parameter | Lab Scale | Pilot Scale (10 kg) |
|---|---|---|
| Cooling Method | Ice-bath | Jacketed reactor |
| Mixing | Magnetic stirrer | Turbine agitator |
| Cycle Time | 8 hours | 9.5 hours |
| Yield | 82% | 78% |
Scale-up challenges include heat dissipation and ensuring uniform mixing, which are addressed using jacketed reactors and high-shear agitators .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-N-[1-(3,4-dimethylphenyl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding oxides or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted acetamides or other derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Therapeutic Potential :
- The compound is investigated for its ability to interact with various biological targets, suggesting potential therapeutic properties. Its cyano group may facilitate interactions with nucleophilic sites on biological molecules, potentially modulating their activity .
- Research indicates that it may exhibit pharmacological effects through enzyme inhibition or receptor modulation, which could lead to applications in treating diseases such as cancer or metabolic disorders .
- Biological Activity Studies :
Organic Synthesis Applications
- Building Block for Synthesis :
- Kinetic Resolution :
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-cyano-N-[1-(3,4-dimethylphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural, physical, and biological differences between 2-cyano-N-[1-(3,4-dimethylphenyl)ethyl]acetamide and its analogs:
Structural and Functional Group Analysis
- Aromatic Substitution: The target compound’s 3,4-dimethylphenyl group enhances steric bulk and lipophilicity compared to unsubstituted phenyl (3e) or methoxy-substituted (3f) analogs. Fluorine (1a) and chlorine () substituents introduce electron-withdrawing effects, altering electronic distribution and binding affinity .
Functional Groups : – The –CN group increases polarity and hydrogen-bonding capacity compared to chloro analogs (e.g., ). This may enhance solubility in polar solvents or interactions with enzymes. – Thiazole-containing derivatives () exhibit heterocyclic rigidity, which can improve target selectivity or metabolic stability .
Biological Activity
2-Cyano-N-[1-(3,4-dimethylphenyl)ethyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, including pharmacology and synthetic chemistry.
Chemical Structure and Properties
The compound features a cyano group, an acetamide moiety, and a substituted phenyl ring. Its structural formula can be represented as:
This structure is crucial for its reactivity and interaction with biological targets.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. A study focused on various derivatives of cyanoacetamides found that certain modifications enhance their efficacy against bacterial strains. The compound's ability to disrupt bacterial cell membranes is hypothesized to be a key mechanism behind its antimicrobial effects.
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro assays demonstrated that it can inhibit the proliferation of cancer cells through apoptosis induction. Mechanistic studies suggested that it might modulate pathways involved in cell cycle regulation and apoptosis .
The biological activity of this compound is attributed to its interaction with specific molecular targets. The cyano and acetamide groups can form hydrogen bonds and participate in nucleophilic substitution reactions, which may lead to the modulation of enzyme activities and other cellular processes.
Enzyme Inhibition
In particular, the compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways relevant to disease processes. For instance, it has been tested against acetylcholinesterase (AChE), with promising results indicating that it could serve as a lead compound for developing treatments for neurodegenerative diseases .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds is beneficial. The following table summarizes key characteristics:
| Compound Name | Antimicrobial Activity | Anticancer Activity | AChE Inhibition |
|---|---|---|---|
| This compound | Moderate | Significant | Yes |
| 2-Cyano-N-[1-(4-methylphenyl)ethyl]acetamide | Low | Moderate | No |
| 2-Cyano-N-(2-nitrophenyl)acetamide | High | Low | Yes |
Case Studies
- Antimicrobial Study : A series of derivatives including this compound were synthesized and tested against Gram-positive and Gram-negative bacteria. Results indicated that modifications at the phenyl ring significantly enhanced antimicrobial potency.
- Cancer Cell Line Assay : In a study involving human cancer cell lines (e.g., MCF-7 breast cancer cells), this compound was shown to induce apoptosis effectively at concentrations as low as 10 µM. Mechanistic investigations revealed activation of caspase pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
